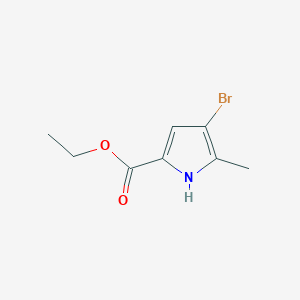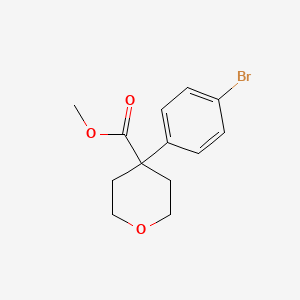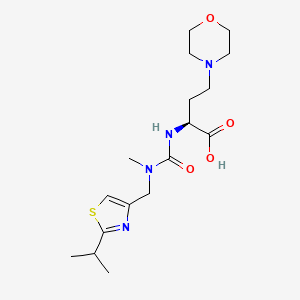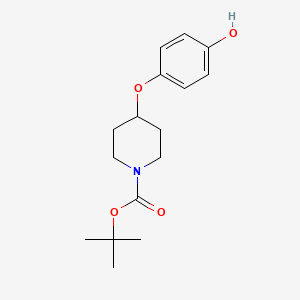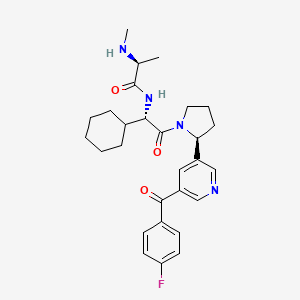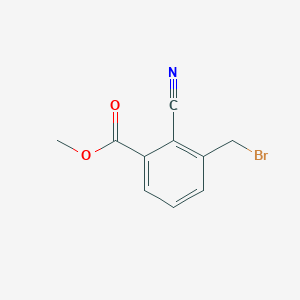![molecular formula C8H8N2O B1457115 6-甲基-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮 CAS No. 40107-94-6](/img/structure/B1457115.png)
6-甲基-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮
描述
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胆碱能受体变构调节剂
该化合物被鉴定为M4 胆碱能乙酰胆碱受体的变构调节剂 。这种应用在神经科学研究中具有重要意义,因为它可以帮助理解神经传递的调节及其对神经系统疾病的影响。
多杂环化合物的合成
该化合物在合成具有多种药物化学应用的新型多杂环化合物中用作前体。 例如,它已被用于微波辅助一锅法合成具有潜在生物活性的化合物 。
微波辅助有机合成
在有机合成中,6-甲基-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮用于微波辅助反应,以提高产率并缩短反应时间。 这种方法有利于快速合成复杂分子 。
设计类药物合成
值得注意的是,该化合物也称为 MDPV,是一种合成卡西酮,已被用作设计类药物。但是,它在这种情况下使用是非法的,会带来重大的健康风险。
生化分析
Biochemical Properties
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Cellular Effects
The effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor . It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation .
Molecular Mechanism
At the molecular level, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one exerts its effects through binding interactions with specific biomolecules. As an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, its inhibition of RIPK1 involves binding to the kinase domain, preventing the phosphorylation events necessary for necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one vary with different dosages in animal models. Studies have shown that low doses can effectively modulate the M4 muscarinic acetylcholine receptor and inhibit RIPK1 without causing significant toxicity . Higher doses may lead to adverse effects, such as toxicity and off-target interactions, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments
属性
IUPAC Name |
6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYSKCIZCQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730030 | |
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-94-6 | |
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
